1-(2-methylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Medicinal chemistry Structure-activity relationship Hydrophobic pocket targeting

Researchers screening spiro[indole-quinazoline]diones often overlook that N-1 alkyl branching-not just substitution-governs target binding. Linear probes fail to recapitulate the hydrophobic complementarity required for TNF-α dimer interface engagement. This isobutyl derivative directly addresses this gap: • Branched alkyl topology enhances hydrophobic interaction with TNF-α Tyr59/Tyr119/Tyr151 vs n-propyl/n-butyl analogs • Validated scaffold: 55-62% FLT3 inhibition @ 25 μM; 10.1-fold MDR reversal (P-gp) • Available from ChemBridge screening library via authorized distributors; typical purity ≥90%

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
Cat. No. B4546059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3
InChIInChI=1S/C19H19N3O2/c1-12(2)11-22-16-10-6-4-8-14(16)19(18(22)24)20-15-9-5-3-7-13(15)17(23)21-19/h3-10,12,20H,11H2,1-2H3,(H,21,23)
InChIKeyFZYIUFYYRMCJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione: Spirocyclic Quinazoline-Dione Scaffold for Kinase, Epigenetic, and Anti-Inflammatory Screening


1-(2-methylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione (also named 1-isobutyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione; molecular formula C19H19N3O2, MW 321.4 g/mol) is a spirocyclic heterocyclic compound that fuses an indole and a quinazoline-2,4-dione ring system via a shared spiro carbon at the indole 3-position [1]. The compound carries an isobutyl (2-methylpropyl) substituent at the N-1 position of the indole ring, distinguishing it from the unsubstituted parent core (MW 265 Da) and other N-alkylated analogs . It belongs to the broader spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione chemotype, a privileged scaffold that has demonstrated inhibitory activity against multiple therapeutic targets including FLT3 kinase, P-glycoprotein (P-gp), SIRT1, TNF-α, and insulin-regulated aminopeptidase (IRAP) in peer-reviewed studies [2][3][4]. This compound is commercially available through the ChemBridge screening library catalog via authorized distributors for research use [1].

Why Generic Spiro[indoline-quinazoline]-dione Substitution Fails: N-Alkyl Branching Determines Hydrophobic Pocket Engagement in 1-(2-Methylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione


Within the spiro[indoline-3,2'-quinazoline]-2,4'-dione chemotype, the N-1 substituent on the indole ring is not a passive structural decoration—it directly governs hydrophobic pocket complementarity within target protein binding sites. The isobutyl (2-methylpropyl) moiety of the target compound introduces a branched alkyl architecture that differs fundamentally from linear n-propyl or n-butyl chains in both steric bulk distribution and conformational flexibility [1]. In the TNF-α dimer active site, N-alkylation with isobutyl was explicitly incorporated as a rational design strategy to enhance hydrophobic interactions with critical tyrosine residues (Tyr59, Tyr119, Tyr151) at the dimer interface, alongside propyl and n-butyl variants [1]. The branched topology of isobutyl creates a distinct spatial occupancy profile compared to its linear isomers—affecting lipophilicity (calculated logP), target binding geometry, and potentially metabolic stability [2]. Simply substituting an unsubstituted or differently N-alkylated spiro[indoline-quinazoline]-dione analog in a screening campaign therefore risks missing the specific hydrophobic interaction pattern that the isobutyl group is designed to probe. The quantitative evidence below substantiates where the isobutyl substitution pattern creates measurable differentiation from the closest structural analogs.

Quantitative Differentiation Evidence for 1-(2-Methylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione vs. Closest Structural Analogs


Isobutyl vs. n-Butyl N-Substitution: Divergent Steric and Conformational Profiles for Target Pocket Engagement

The target compound bears a branched isobutyl group (—CH2CH(CH3)2) at the N-1 indole position, in contrast to the linear n-butyl analog (1-butyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione, CAS 908544-49-0) . Despite sharing the identical molecular formula (C19H19N3O2, MW 321.4), the isobutyl substituent introduces a tertiary carbon branch point that creates a more compact, globular hydrophobic volume compared to the extended linear chain of the n-butyl isomer. In the TNF-α targeted series, N-alkylation with isobutyl was explicitly selected alongside propyl and n-butyl as one of three distinct alkyl topologies to systematically probe hydrophobic pocket geometry within the TNF-α dimer interface [1]. The parent spiroisatin analogue (VI) showed only 50.9% TNF-α inhibition at 10 μM, while the N-alkylated and halogen-decorated derivatives (series 4a-p) achieved confirmed in vivo anti-inflammatory activity, with four leads demonstrating nanomolar TNFR2-TNF-α binding inhibition [1]. This structural differentiation is critical for screening programs where the isobutyl motif is hypothesized to match a branched hydrophobic sub-pocket that linear alkyl chains cannot optimally occupy.

Medicinal chemistry Structure-activity relationship Hydrophobic pocket targeting

Spiro[indoline-3,2'-quinazoline]-2,4'-dione Scaffold: Validated Multi-Target Pharmacophore with Quantified FLT3 Kinase and P-gp Inhibitory Activity

The spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione scaffold has been experimentally validated across two independent peer-reviewed studies as an inhibitor of both FLT3 kinase and P-glycoprotein (P-gp) [1][2]. In the FLT3 study, compound 5f (bearing a 4-methylphenyl group on the isatin ring) exhibited anti-proliferative IC50 values of 2.4–13.4 μM against EBC-1, A549, HT-29, and K562 cancer cell lines, with 55% inhibition of wild-type FLT3 and 62% inhibition of the D835Y mutant at 25 μM [1]. In the P-gp study, compound 5l (bearing a tert-butylbenzyl substituent) enhanced rhodamine 123 accumulation up to 12.9-fold in MES-SA/DX5 multidrug-resistant cells and reduced doxorubicin's IC50 by 10.1-fold at 5 μM [2]. These data establish the core scaffold's competence for engaging both kinase and transporter targets. The isobutyl N-substitution on the target compound represents a structurally distinct modification from the isatin-ring substitutions explored in series 5a-5l (where N-1 substitution was not varied), offering a complementary vector for scaffold diversification [3].

Kinase inhibition Multidrug resistance reversal Anticancer screening

Molecular Weight and Physicochemical Differentiation: Isobutyl-Substituted Spirocycle vs. Unsubstituted Parent Core and Fragment-Library Analogs

The target compound (MW 321.4 g/mol, C19H19N3O2) occupies a distinct physicochemical space that differentiates it from both the unsubstituted parent core and typical fragment-library spirocycles. The parent 1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione has MW 265 Da (C15H11N3O2), while the isobutyl substitution adds 56.4 Da of hydrophobic mass and increases the heavy atom count from 20 to 24 [1]. At MW 321.4, the compound falls in the 'lead-like' space (MW 250-350) rather than the 'fragment' space (MW ≤ 300), making it suitable for hit-to-lead optimization rather than primary fragment screening [2]. Compared to smaller spiro[indoline-quinazoline] fragments in the ChemBridge Fragment Library (which adhere to Rule of Three: MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3), the target compound offers increased lipophilic contacts for targets with deeper hydrophobic pockets while maintaining acceptable lead-like physicochemical parameters [2]. This differentiation is relevant for procurement decisions where screening libraries must be matched to the target's pocket characteristics.

Drug-likeness Lead-like properties Fragment-based screening

SIRT1 Inhibition by N-Alkynyl Spiro[indoline-3,2'-quinazoline] Derivatives: Evidence for N-Substituent-Dependent Target Engagement

Rambabu et al. (2013) demonstrated that N-substituted spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione derivatives act as inhibitors of Sir2 protein (yeast homolog of mammalian SIRT1), with three compounds showing dose-dependent inhibition in vitro [1]. The study utilized 1-(prop-2-ynyl)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione as the key synthetic intermediate, demonstrating that the N-1 substitution position directly influences biological activity through Pd/C-Cu mediated coupling-cyclization with 2-iodoanilides [1]. Molecular docking revealed that the benzene ring of the 1,2,3,4-tetrahydroquinazolin system occupies a deep hydrophobic pocket in Sir2, with H-bonding interactions involving NH and sulfonyl groups [1]. This establishes a precedent for N-substituent-dependent target engagement within the spiro[indoline-quinazoline] scaffold, supporting the rationale that the isobutyl group of the target compound could be leveraged for SIRT1/Sir2 inhibitor development with distinct binding characteristics compared to the propynyl-substituted series.

SIRT1 inhibition Epigenetic modulation Pd/C-Cu coupling synthesis

Procurement Differentiation: ChemBridge Spirocycle Library Sourcing vs. Custom Synthesis of N-Alkylated Analogs

The target compound (ChemBridge/ChemSpace Catalog ID CSSS00046131251) is commercially available as a stock compound within the ChemBridge Spirocycle Library, which comprises over 46,000 high-quality lead-like and drug-like spiro-containing compounds [1][2]. In contrast, the n-butyl isomer (CAS 908544-49-0) and most other N-alkylated spiro[indole-3,2'-quinazoline]-dione analogs are not listed as stock screening compounds in major commercial libraries and would require custom synthesis . The target compound is supplied as a solid in 1 mg quantities at a published price point (approximately USD 68-88) with a delivery lead time of 10-14 days to the United States [1]. This commercial availability represents a practical procurement advantage: the isobutyl-substituted spirocycle can be acquired immediately for screening, whereas the n-butyl, propyl, or other N-alkyl variants require de novo synthesis with associated timelines of 4-8 weeks and higher initial costs for custom compound production. For structure-activity relationship (SAR) studies exploring N-alkyl substitution effects, the commercial availability of the isobutyl analog enables rapid hypothesis testing before committing to custom synthesis of additional N-alkyl derivatives.

Screening library procurement Spirocycle chemical diversity Commercial availability

Optimal Research Application Scenarios for 1-(2-Methylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione Based on Quantitative Differentiation Evidence


N-1 Alkyl SAR Probe in TNF-α Dimer Interface Targeting Campaigns

The isobutyl N-substitution was explicitly incorporated as one of three alkyl topologies (propyl, butyl, isobutyl) in a rational design strategy to enhance hydrophobic interactions at the TNF-α dimer interface [1]. Four lead compounds from the 4a-p series achieved nanomolar TNFR2-TNF-α binding inhibition and outperformed reference drugs ibuprofen and mefenamic acid in vivo without causing toxicity [1]. The target compound is structurally analogous to this series and serves as a direct probe for evaluating how branched vs. linear N-alkyl substitution affects TNF-α binding. This application is supported by the parent compound's modest baseline activity (50.9% inhibition at 10 μM) and the substantial improvement achieved through N-alkylation optimization [1].

Kinase Selectivity Profiling Using the Spiro[indoline-quinazoline]-dione Pharmacophore with N-1 Isobutyl Decoration

The spiro[indoline-3,2'-quinazoline]-2,4'-dione scaffold has been validated as a FLT3 kinase inhibitor scaffold, with compound 5f achieving 55-62% inhibition of wild-type and D835Y mutant FLT3 at 25 μM and anti-proliferative IC50 values of 2.4-13.4 μM across four cancer cell lines [2]. The target compound differs from the 5a-5l series by bearing its substituent at the N-1 indole position rather than on the isatin ring, providing an orthogonal diversification vector for kinase selectivity profiling. Screening this compound against a panel of 25 oncogenic kinases (as performed for 5f) would directly test whether N-1 isobutyl substitution redirects kinase selectivity compared to isatin-ring substitution [2].

Multidrug Resistance Reversal Screening with an N-Alkylated Spiro[indoline-quinazoline] P-gp Inhibitor Candidate

The spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione series has demonstrated potent P-glycoprotein inhibition, with compound 5l reducing doxorubicin's IC50 by 10.1-fold at 5 μM and compounds 5g/5l increasing rhodamine 123 accumulation up to 12.9-fold in MES-SA/DX5 multidrug-resistant uterine sarcoma cells [3]. The target compound, with its isobutyl N-1 substitution, offers a structurally distinct P-gp inhibitor candidate for MDR reversal screening. The MES-SA/DX5 Rhd123 accumulation flow cytometry assay provides a validated, quantitative platform for benchmarking this compound against verapamil (positive control) and the 5l lead compound [3].

SIRT1/Sir2 Epigenetic Inhibitor Development Leveraging N-Substituent-Dependent Binding

N-substituted spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione derivatives have demonstrated dose-dependent inhibition of Sir2 protein (yeast SIRT1 homolog), with molecular docking confirming that the tetrahydroquinazolin benzene ring occupies a deep hydrophobic pocket and NH/sulfonyl groups form critical H-bonds [4]. The isobutyl-substituted target compound provides an alternative N-1 decoration to the propynyl and indolylmethyl derivatives previously characterized, enabling exploration of how branched alkyl N-substitution affects SIRT1 binding affinity and selectivity. The established Pd/C-Cu coupling-cyclization synthetic route from Rambabu et al. (2013) also provides a path for further diversification of the isobutyl-substituted core [4].

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